5-bromo-2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
5-Bromo-2-methoxy-3-methyl-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, methoxy, and methyl groups, along with an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Methoxylation: The addition of a methoxy group (-OCH3) using methanol (CH3OH) and a strong acid catalyst.
Formation of the oxazolo[4,5-b]pyridine moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide linkage using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, alcohols)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Scientific Research Applications
5-Bromo-2-methoxy-3-methyl-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxy-3-methylbenzamide: Lacks the oxazolo[4,5-b]pyridine moiety.
2-Methoxy-3-methyl-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide: Lacks the bromine atom.
5-Bromo-2-methoxy-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide: Lacks the methyl group.
Uniqueness
The presence of the bromine, methoxy, and methyl groups, along with the oxazolo[4,5-b]pyridine moiety, makes 5-bromo-2-methoxy-3-methyl-N-(3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16BrN3O3 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-9-14(22)11-16(18(12)27-2)20(26)24-15-6-3-5-13(10-15)21-25-19-17(28-21)7-4-8-23-19/h3-11H,1-2H3,(H,24,26) |
InChI Key |
ABUMZSAITJVKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)Br |
Origin of Product |
United States |
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